Arsenous tribromide

Description

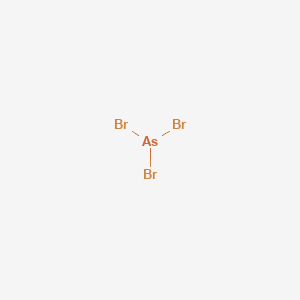

Arsenous tribromide (AsBr₃) is an inorganic compound with the chemical formula AsBr₃. It is a crystalline, highly toxic substance that appears as a colorless to pale yellow liquid at room temperature. AsBr₃ is synthesized via direct bromination of arsenic metal or arsenic(III) oxide in the presence of sulfur . Key properties include:

- Molecular weight: 314.63 g/mol

- Melting point: 31°C

- Boiling point: 221°C

- Solubility: Highly soluble in water and polar organic solvents .

AsBr₃ is primarily used in chemical synthesis, such as forming arsenic-sulfur compounds and coordinating complexes with metals. Its toxicity necessitates stringent handling protocols, including the use of protective gloves and ventilation .

Properties

IUPAC Name |

tribromoarsane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsBr3/c2-1(3)4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBNQWNFNACVCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[As](Br)(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsBr3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | ARSENIC BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2521 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | arsenic tribromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Arsenic_tribromide | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064840 | |

| Record name | Arsenous tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Arsenic bromide appears as a yellowish white crystalline solid. Absorbs moisture from the air. Decomposed by water to form arsenic acid and hydrobromic acid, a corrosive. Intensely toxic., Yellowish-white solid; Hygroscopic; [Hawley] Yellowish crystalline solid; mp = 32.8 deg C; [MSDSonline] | |

| Record name | ARSENIC BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2521 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Arsenic tribromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3747 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

221 °C | |

| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 4-44 | |

| Record name | ARSENIC TRIBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in hydrocarbons; carbon tetrachloride; very soluble in ether, benzene, Sol in chlorinated hydrocarbons, carbon disulfide, oils, and fats. | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 136 | |

| Record name | ARSENIC TRIBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.40 @ 25 °C | |

| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 4-44 | |

| Record name | ARSENIC TRIBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mm Hg @ 41.8 °C | |

| Details | Sax, N.I. Dangerous Properties of Industrial Materials. Vol 1-3 7th ed. New York, NY: Van Nostrand Reinhold, 1989., p. 302 | |

| Record name | ARSENIC TRIBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orthorhombic prisms, Colorless rhombic crystals, Yellow orthorhombic crystals, Yellowish-white crystals | |

CAS No. |

64973-06-4, 7784-33-0 | |

| Record name | ARSENIC BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2521 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Arsenous tribromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenic tribromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenous tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsenic tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Arsenic bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARSENIC TRIBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41CN475O7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ARSENIC TRIBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

31.1 °C | |

| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 4-44 | |

| Record name | ARSENIC TRIBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Organoarsenic Bromide Synthesis

Copper-catalyzed reactions between methyl bromide and arsenic metal yield organoarsenic bromides like (CH₃)₂AsBr. Although these compounds are distinct from AsBr₃, the methodology underscores the versatility of arsenic-bromine chemistry and potential avenues for AsBr₃ derivatization.

Industrial Applications and Challenges

AsBr₃’s high refractive index (2.3) and diamagnetic susceptibility make it valuable in optical materials and semiconductors. However, its hygroscopic nature complicates storage, necessitating anhydrous environments or stabilization via complexation with donor ligands (e.g., amines) .

Chemical Reactions Analysis

Arsenous tribromide undergoes several types of chemical reactions:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : AsBr₃

- Molecular Weight : 314.63 g/mol

- Appearance : White to pale yellow crystalline solid

- Melting Point : 31.1 °C

- Boiling Point : 221 °C

- Density : 3.54 g/cm³

- Solubility : Soluble in water .

Synthesis of Organometallic Compounds

Arsenous tribromide is utilized in the synthesis of various organometallic compounds. It serves as a brominating agent and can facilitate the formation of organoarsenic compounds, which are significant in organic synthesis and materials science.

Semiconductor Manufacturing

This compound is explored for its potential use in semiconductor manufacturing, particularly in the production of gallium arsenide (GaAs) and indium arsenide (InAs). These materials are crucial for high-speed electronic devices and optoelectronic applications due to their favorable electronic properties .

Photovoltaic Cells

Research indicates that this compound could play a role in the development of photovoltaic cells. Its properties may enhance the efficiency of solar cells by improving charge carrier mobility when incorporated into certain semiconductor structures .

Toxicological Studies

This compound is recognized as a reproductive toxin, posing risks to both male and female reproductive functions. Understanding its toxicological profile is essential for safe handling and application in industrial settings .

Case Study 1: Stability in Storage

A study on the stability of arsenic tribromide immersion liquids during storage revealed that maintaining certain conditions can prolong its usability without significant degradation. This finding is crucial for industries relying on stable reagents for prolonged periods .

Case Study 2: Recovery of Valuable Metals

Research focused on recovering gallium, indium, and arsenic from semiconductor waste highlighted the use of this compound to prevent the formation of toxic arsine gas during leaching processes. The hydrophobic nature of AsBr₃ aids in efficiently extracting these metals while minimizing environmental hazards .

Data Tables

| Ion | Ionization Energy (eV) |

|---|---|

| AsBr⁺ | 12.5 ± 0.2 |

| AsBr₂⁺ | 8.4 ± 0.2 |

| Br⁺ | 15.0 ± 0.2 |

| Br₂⁺ | 13.4 ± 0.1 |

Mechanism of Action

The mechanism of action of arsenous tribromide is not well-documented. arsenic compounds generally exert their effects by binding to thiol groups in proteins, disrupting cellular functions. This binding can lead to the inhibition of enzyme activity, induction of apoptosis, and interference with cellular signaling pathways .

Comparison with Similar Compounds

Scandium Tribromide (ScBr₃)

Structural and Functional Contrasts :

Tetrabutylammonium Tribromide (TBATB, C₁₆H₃₆Br₃N)

Functional Similarities and Differences :

- Role in Synthesis : TBATB is a quaternary ammonium salt used as a chemoselective reagent for acetalization and transthioacetalization of carbonyl compounds under mild conditions. AsBr₃, in contrast, participates in halogenation and coordination chemistry .

- Toxicity : TBATB is less acutely toxic than AsBr₃, though it still requires careful handling .

- Recyclability : TBATB can be regenerated from its reaction byproducts, enhancing its sustainability in industrial processes .

Phosphorus Tribromide (PBr₃)

Antimony Tribromide (SbBr₃)

Structural Analogues :

Arsenic Trisulfide (As₂S₃)

Comparison of Arsenic Halides vs. Chalcogenides :

- Composition : As₂S₃ replaces bromine with sulfur, resulting in a semiconductor material used in optics and electronics.

- Toxicity : Both compounds are toxic, but As₂S₃ is less volatile and thus safer to handle than AsBr₃ .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|

| AsBr₃ | 314.63 | 31 | 221 | Coordination chemistry |

| ScBr₃ | 284.66 | ~960 (decomposes) | N/A | Electronics, catalysts |

| TBATB | 490.24 | >200 (decomposes) | N/A | Organic synthesis |

| PBr₃ | 270.69 | -41.5 | 175 | Alcohol bromination |

| SbBr₃ | 361.47 | 96.6 | 280 | Flame retardants |

Research Findings and Trends

- AsBr₃ in Coordination Chemistry : Recent studies highlight its use in synthesizing arsenic-bromine coordination complexes, though its toxicity limits broader adoption .

- TBATB’s Sustainability : Its recyclability and mild reaction conditions make it a greener alternative to traditional brominating agents .

- ScBr₃ Market Growth: The compound’s role in high-performance materials is driving demand in Asia and North America .

Biological Activity

Arsenous tribromide (AsBr₃), a compound of arsenic and bromine, has garnered attention in various research fields due to its unique chemical properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.

This compound is characterized by its orthorhombic crystal structure, with notable bond lengths and angles that influence its reactivity. The average molecular mass is approximately 314.634 g/mol, and it has a CAS Registry Number of 7784-33-0. The compound's structure consists of discrete AsBr₃ molecules, which play a crucial role in its biological interactions .

Mechanisms of Biological Activity

-

Toxicity and Carcinogenicity :

- Arsenic compounds, including this compound, are known for their toxic effects on biological systems. They disrupt ATP production by inhibiting key enzymes in the citric acid cycle and uncoupling oxidative phosphorylation, leading to decreased mitochondrial respiration and increased oxidative stress .

- The International Agency for Research on Cancer (IARC) classifies arsenic as a Group 1 carcinogen, indicating sufficient evidence for its carcinogenicity in humans .

- Gene Regulation :

- Oxidative Stress :

Metabolomics Analysis

A recent study investigated the metabolic effects of arsenic exposure in mice, revealing significant alterations in lipid metabolism, amino acid profiles, and carbohydrate metabolism. Key findings included:

- Increased Malondialdehyde (MDA) levels indicating heightened oxidative stress.

- Altered expression of genes involved in lipid metabolism (e.g., carnitine palmitoyl-transferase) and carbohydrate metabolism (e.g., glucose-6-phosphatase) .

- Histopathological changes were observed in liver tissues of arsenic-exposed mice, including hepatocyte degeneration.

Therapeutic Potential

Research has explored the therapeutic potential of compounds like resveratrol in mitigating the adverse effects of arsenic exposure. In animal models treated with both this compound and resveratrol:

- Resveratrol demonstrated protective effects against oxidative damage by modulating gene expression related to metabolic pathways .

Comparative Toxicity Profile

| Compound | Toxicity Level | Carcinogenicity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Group 1 | Inhibits ATP production; induces oxidative stress |

| Arsenic Trioxide | High | Group 1 | Alters DNA repair; induces apoptosis |

| Bromine Compounds | Moderate | Not classified | Displaces halogens; affects cellular signaling |

Q & A

Q. What are the standard methods for synthesizing arsenous tribromide (AsBr₃), and how can its purity be validated in laboratory settings?

Answer: AsBr₃ is typically synthesized via direct reaction of arsenic with bromine under controlled anhydrous conditions. Alternative routes include reacting arsenic trioxide (As₂O₃) with hydrobromic acid (HBr) in a stoichiometric ratio. To validate purity, employ:

- NMR spectroscopy (¹H/¹³C for organic impurities; ⁷⁵As NMR for arsenic speciation) .

- Raman spectroscopy to confirm characteristic As-Br vibrational modes (~200–300 cm⁻¹) .

- X-ray crystallography for structural verification .

- Elemental analysis (e.g., ICP-MS) to quantify arsenic and bromine ratios .

Q. What safety protocols are critical when handling AsBr₃ in experimental workflows?

Answer: AsBr₃ is acutely toxic, corrosive, and regulated under international chemical control lists (e.g., China’s Restricted Chemicals List) . Key protocols:

- Use fume hoods and closed systems to prevent airborne exposure.

- Wear acid-resistant gloves , goggles, and lab coats (per OSHA HCS Category 1C skin/eye hazards) .

- Store in airtight containers with desiccants to avoid hydrolysis.

- Dispose of waste via certified hazardous waste facilities, adhering to local regulations .

Intermediate Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties of AsBr₃ (e.g., melting point, solubility)?

Answer: Discrepancies in literature (e.g., melting points ranging 28–32°C) may arise from impurities or measurement techniques. To address this:

- Use differential scanning calorimetry (DSC) with high-purity samples (>99.9%) under inert atmospheres .

- Perform solubility studies in anhydrous solvents (e.g., CCl₄, CHCl₃) using gravimetric analysis .

- Cross-reference data with peer-reviewed databases (e.g., NIST Chemistry WebBook) and validate against synthetic protocols .

Q. What experimental designs are optimal for studying AsBr₃’s reactivity with nucleophiles in organic synthesis?

Answer: AsBr₃ acts as a Lewis acid catalyst in Friedel-Crafts or halogenation reactions. Design experiments with:

- In situ monitoring (e.g., FTIR or UV-Vis to track intermediate formation).

- Control reactions (e.g., substituting AsBr₃ with SbBr₃ or AlBr₃ to compare catalytic efficiency) .

- Kinetic studies using stopped-flow techniques to measure reaction rates under varying temperatures .

Advanced Research Questions

Q. How can the electronic structure and bonding in AsBr₃ be investigated to explain its Lewis acidity?

Answer: Advanced methodologies include:

- X-ray photoelectron spectroscopy (XPS) to analyze arsenic oxidation states and Br 3d binding energies .

- DFT calculations (e.g., Gaussian or ORCA software) to model molecular orbitals and charge distribution .

- UV-Vis-NIR spectroscopy to correlate absorption bands with electronic transitions (e.g., ligand-to-metal charge transfer) .

Q. What strategies are effective for analyzing AsBr₃’s stability under varying humidity levels, and how can degradation pathways be mitigated?

Answer: AsBr₃ hydrolyzes to arsenic acid (H₃AsO₃) and HBr in humid environments. To study degradation:

- Use humidity-controlled chambers with real-time monitoring via Raman or FTIR .

- Conduct accelerated aging experiments (e.g., 40°C/75% RH) and quantify degradation products via ion chromatography .

- Stabilize AsBr₃ by formulating it with hydrophobic ionic liquids or encapsulating in MOFs .

Q. How should researchers address discrepancies in toxicity data for AsBr₃ across in vitro and in vivo models?

Answer: Conflicting toxicity profiles may arise from bioavailability differences. Methodological steps:

- Perform dose-response assays (e.g., MTT or Ames tests) using standardized cell lines (e.g., HEK293) .

- Compare in vivo LD₅₀ values in rodent models under controlled exposure routes (oral vs. dermal) .

- Use speciation analysis (HPLC-ICP-MS) to distinguish AsBr₃ from its metabolites (e.g., methylated arsenic species) .

Methodological Guidance for Data Contradictions

Q. How to critically evaluate conflicting literature on AsBr₃’s catalytic efficiency in cross-coupling reactions?

Answer:

- Meta-analysis : Tabulate reaction conditions (temperature, solvent, catalyst loading) from peer-reviewed studies to identify outliers .

- Reproduce key experiments with strict adherence to reported protocols (see on reproducibility standards) .

- Statistical tools (e.g., ANOVA) to assess significance of variables (e.g., ligand choice, solvent polarity) .

Regulatory and Compliance Considerations

Q. What documentation is required for international collaboration involving AsBr₃ procurement?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.